molecular formula C15H12O B14322596 2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one CAS No. 112054-29-2

2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one

Cat. No.: B14322596
CAS No.: 112054-29-2
M. Wt: 208.25 g/mol
InChI Key: YRFCHBSBSWAJRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is an organic compound with the molecular formula C13H10O It is a derivative of naphthalene and features a cyclopentane ring fused to the naphthalene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one typically involves the reaction of 2-cyclopenten-1-one with alpha,alpha,alpha’,alpha’-tetrabromo-o-xylene . The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one involves its interaction with molecular targets and pathways within a system. The specific molecular targets and pathways depend on the context in which the compound is used. For example, in a biological system, it may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one is unique due to its ethylidene group, which can influence its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

CAS No.

112054-29-2

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

2-ethylidene-1H-cyclopenta[b]naphthalen-3-one

InChI

InChI=1S/C15H12O/c1-2-10-7-13-8-11-5-3-4-6-12(11)9-14(13)15(10)16/h2-6,8-9H,7H2,1H3

InChI Key

YRFCHBSBSWAJRZ-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC2=CC3=CC=CC=C3C=C2C1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.